Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate
CAS No.: 155818-14-7
Cat. No.: VC20806990
Molecular Formula: C8H14O4
Molecular Weight: 174.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155818-14-7 |
|---|---|
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate |
| Standard InChI | InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | PAJDNLXOQRGUSD-UHFFFAOYSA-N |
| SMILES | CC1(OCC(CO1)C(=O)OC)C |
| Canonical SMILES | CC1(OCC(CO1)C(=O)OC)C |
Introduction
Chemical Properties and Identification
Basic Chemical Information
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate is characterized by specific chemical identifiers and properties that distinguish it from related compounds. The compound possesses a unique molecular structure with defined chemical and physical parameters as detailed below:
| Parameter | Value |
|---|---|
| CAS Registry Number | 155818-14-7 |
| Molecular Formula | C₈H₁₄O₄ |
| Molecular Weight | 174.19 g/mol |
| IUPAC Name | methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate |
| Standard InChI | InChI=1S/C8H14O4/c1-8(2)11-4-6(5-12-8)7(9)10-3/h6H,4-5H2,1-3H3 |
| Standard InChIKey | PAJDNLXOQRGUSD-UHFFFAOYSA-N |
| SMILES | CC1(OCC(CO1)C(=O)OC)C |
The compound features a six-membered dioxane ring with oxygen atoms at positions 1 and 3, methyl groups at position 2, and a methyl carboxylate functional group at position 5. This structural arrangement contributes to its chemical reactivity and applications in synthetic chemistry.
Structural Characteristics
The structure of methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate consists of a dioxane ring, which is a heterocyclic structure containing two oxygen atoms. The compound features two methyl groups attached to the carbon at position 2 of the dioxane ring, creating a geminal dimethyl arrangement. The carboxylate group at position 5 contains a methyl ester functionality.
Synthesis Methods
General Synthetic Approaches
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate can be synthesized through several routes, with the most common methods involving:
The synthesis of methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate typically involves the reaction of suitable precursors under controlled conditions. One common approach includes the use of carbonyl compounds and alcohols in the presence of acid catalysts. The reaction often employs principles of acetalization, similar to those used for related compounds.
Applications and Utility
Role in Organic Synthesis
Methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate serves as a versatile building block in organic synthesis, particularly in the construction of more complex molecules. Its utility stems from the following characteristics:
-
The dioxane ring provides a rigid scaffold that can influence stereochemistry in subsequent reactions
-
The carboxylate group can undergo various transformations, including esterification, amidation, and reduction
-
The protected hydroxyl groups (in the form of the dioxane ring) can be selectively deprotected under mild conditions
These features make it valuable in multistep synthetic pathways, particularly those leading to structurally complex natural products and pharmaceutical compounds.
Medicinal Chemistry Applications
In medicinal chemistry, methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate has gained significance as a precursor in the synthesis of biologically active compounds. The compound's structural features allow for:
-
Introduction of specific functional groups at defined positions
-
Control over stereochemistry in drug candidate molecules
-
Construction of rigid scaffolds that can interact with biological targets in predictable ways
An example of the utility of related dioxane derivatives in medicinal chemistry can be observed in the synthesis of myriocin derivatives, where compounds like (+)-Methyl (4R,5S)-4-[(R)-1-hydroxybut-3-enyl]-5-2,2-dimethyl-trichloroacetamido-1,3-dioxane-5-carboxylate demonstrate the versatility of this scaffold .
Research Findings
Structural Studies
Research involving dioxane-based compounds similar to methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate has provided insights into their conformational properties and hydrogen bonding capabilities. Crystallographic studies of related compounds have revealed:
-
Chair conformations of the dioxane ring
-
Specific arrangements of substituents in axial and equatorial positions
-
Hydrogen bonding patterns that influence crystal packing and potentially biological activity
For instance, in 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid, the methyl groups at positions 2 occupy trans axial positions while the methyl group at position 5 and the carboxyl group are equatorial on the dioxane ring . Such structural characteristics likely extend to methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, influencing its chemical behavior.
Synthetic Applications Research
Recent research has explored the utility of dioxane derivatives, including methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate, in various synthetic methodologies. These compounds have been investigated as:
-
Precursors to dendrimers, demonstrating their utility in creating complex molecular architectures
-
Building blocks for molecules with defined stereochemistry
The research on these compounds continues to expand, with potential applications emerging in diverse fields from materials science to pharmaceutical development.
Related Compounds and Derivatives
Structural Analogues
Several compounds structurally related to methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate have been reported in the literature, including:
-
Ethyl 2,2-dimethyl-1,3-dioxane-5-carboxylate (CAS: 82962-54-7), which differs only in the ester group (ethyl instead of methyl)
-
2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid, which features a carboxylic acid instead of a methyl ester and an additional methyl group at position 5
-
Diethyl 2,2-dimethyl-1,3-dioxane-5,5-dicarboxylate (CAS: 51335-75-2), which contains two carboxylate groups at position 5
These analogues share the central dioxane scaffold but differ in their substitution patterns, providing opportunities for structure-activity relationship studies.
Complex Derivatives
More complex derivatives incorporating the dioxane scaffold have been synthesized for specific applications. A notable example is (+)-Methyl (4R,5S)-4-[(R)-1-hydroxybut-3-enyl]-5-2,2-dimethyl-trichloroacetamido-1,3-dioxane-5-carboxylate, which was prepared as part of a synthetic study of myriocin derivatives . This compound features:
-
A hydroxybut-3-enyl substituent at position 4
-
A trichloroacetamido group at position 5
-
Defined stereochemistry at multiple centers
Such derivatives demonstrate how the basic dioxane structure of methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate can be elaborated to create molecules with specific functions and biological activities.
Future Research Directions
Expanding Synthetic Applications
Future research on methyl 2,2-dimethyl-1,3-dioxane-5-carboxylate could focus on:
-
Development of novel synthetic methodologies utilizing this compound as a building block
-
Exploration of green chemistry approaches to its synthesis
-
Investigation of its utility in forming stereochemically complex molecules
These research directions would enhance the compound's value in synthetic organic chemistry and potentially reveal new applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume